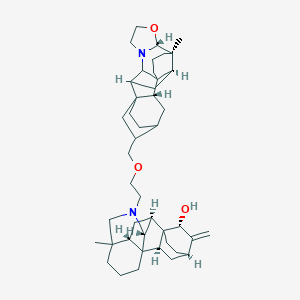
Pukeensine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pukeensine is a complex organic compound with the molecular formula C44H64N2O3 and a molecular weight of 669.01 g/mol It is known for its unique structure, which includes multiple fused rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pukeensine involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the fused ring structures, followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with research focused on optimizing the yield and purity of the compound. The process involves large-scale synthesis using batch reactors, followed by purification steps such as crystallization and chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Pukeensine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced analogs .
Aplicaciones Científicas De Investigación
Pukeensine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound has shown potential as a bioactive compound, with studies indicating its ability to interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism of action of Pukeensine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Pukeensine can be compared with other similar compounds based on its structure and reactivity. Some of the similar compounds include:
Puerarin: Similar in structure but differs in its biological activity and applications.
Putrescine: Shares some structural features but has different chemical properties and uses.
Codeine: Although structurally different, it shares some pharmacological properties with this compound.
This compound stands out due to its unique combination of fused rings and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
144442-84-2 |
|---|---|
Fórmula molecular |
C12H9F3N2O2 |
Peso molecular |
669 g/mol |
Nombre IUPAC |
(8R,9S,11R,13R,15S,16S)-5-methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol |
InChI |
InChI=1S/C44H64N2O3/c1-25-26-7-13-42(37(25)47)30-21-31-39(2)8-4-10-43(31,34(42)18-26)35(30)45(24-39)14-16-48-23-28-22-41-12-6-27(28)19-33(41)44-11-5-9-40(3)32(44)20-29(41)36(44)46-15-17-49-38(40)46/h26-38,47H,1,4-24H2,2-3H3/t26-,27?,28?,29?,30-,31+,32-,33-,34-,35-,36?,37-,38-,39?,40-,41?,42?,43?,44?/m1/s1 |
Clave InChI |
KVOUULIRGZGBLJ-KKRWWXOISA-N |
SMILES |
CC12CCCC34C1CC(C3N(C2)CCOCC5CC67CCC5CC6C89CCCC1(C8CC7C9N2C1OCC2)C)C12C4CC(CC1)C(=C)C2O |
SMILES isomérico |
C[C@@]12CCCC34[C@@H]1CC(C3N5[C@@H]2OCC5)C67[C@H]4CC(CC6)C(C7)COCCN8CC9(CCCC12[C@H]9C[C@H]([C@H]18)C13[C@H]2C[C@@H](CC1)C(=C)[C@H]3O)C |
SMILES canónico |
CC12CCCC34C1CC(C3N(C2)CCOCC5CC67CCC5CC6C89CCCC1(C8CC7C9N2C1OCC2)C)C12C4CC(CC1)C(=C)C2O |
Sinónimos |
pukeensine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















